2-Chloro-5-methyl-1,3-benzoxazole

Thermochemistry Physical Organic Chemistry Regioisomer Differentiation

2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3) is a heterocyclic aromatic compound belonging to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring with chlorine at the 2-position and a methyl group at the 5-position. With a molecular formula of C₈H₆ClNO and a molecular weight of 167.59 g/mol, this compound serves primarily as a regiospecific synthetic intermediate rather than an end-product bioactive molecule.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 3770-60-3
Cat. No. B1588498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-1,3-benzoxazole
CAS3770-60-3
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)Cl
InChIInChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
InChIKeyAVJUFHRBOJNDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3): A Regiospecific Heterocyclic Building Block for Medicinal Chemistry and Organometallic Synthesis


2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3) is a heterocyclic aromatic compound belonging to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring with chlorine at the 2-position and a methyl group at the 5-position [1]. With a molecular formula of C₈H₆ClNO and a molecular weight of 167.59 g/mol, this compound serves primarily as a regiospecific synthetic intermediate rather than an end-product bioactive molecule [2]. The 2-chloro substituent confers electrophilic reactivity at the oxazole C-2 position, enabling nucleophilic aromatic substitution and oxidative addition to low-valent transition metals, while the 5-methyl group provides the regioisomeric complement to its positional isomer 5-chloro-2-methylbenzoxazole (CAS 19219-99-9) [3]. This substitution pattern renders the compound a versatile precursor for constructing kinase inhibitor scaffolds, antifungal benzoxazole-4-carbonitrile derivatives, and cationic N-heterocyclic carbene complexes of iridium, nickel, palladium, and platinum [3][4].

Why 2-Chloro-5-methyl-1,3-benzoxazole Cannot Be Replaced by 2-Chlorobenzoxazole or 5-Chloro-2-methylbenzoxazole: Regiochemical and Physicochemical Differentiation


Within the chlorinated methylbenzoxazole family, the precise positioning of substituents fundamentally alters physicochemical properties, reactivity, and downstream synthetic utility. 2-Chlorobenzoxazole (CAS 615-18-9, lacking the 5-methyl group) exhibits a markedly different boiling point (201–202 °C vs. 224.9 °C), density (1.345 vs. 1.311 g/cm³), and enthalpy of vaporization (56.3 ± 1.6 kJ·mol⁻¹) compared to the 5-methyl-bearing target compound [1][2]. More critically, the regioisomer 5-chloro-2-methylbenzoxazole (CAS 19219-99-9) swaps the chlorine and methyl positions, producing a crystalline solid (mp 55–57 °C) rather than a liquid, with a distinct standard molar enthalpy of formation in the crystalline state (145.6 ± 2.2 kJ·mol⁻¹) that diverges substantially from the thermochemical profile of 2-chlorobenzoxazole (52.5 ± 3.0 kJ·mol⁻¹, liquid) [2]. This positional isomerism directly impacts regioselectivity in both electrophilic aromatic substitution on the benzo ring and nucleophilic displacement at the oxazole 2-position [3]. Procurement of the incorrect regioisomer or des-methyl analog will yield different intermediates, altered reactivity in cross-coupling and oxidative addition reactions, and divergent biological profiles of derived products [3][4].

Quantitative Differentiation Evidence for 2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3) Versus Closest Analogs


Thermochemical Stability: Enthalpy of Formation and Phase-Change Energetics Differentiate Chlorobenzoxazole Regioisomers

The target compound is the regioisomer of 5-chloro-2-methylbenzoxazole. While direct calorimetric data for 2-chloro-5-methylbenzoxazole itself has not been published, the thermochemical properties of its positional isomer (5-chloro-2-methylbenzoxazole) and the des-methyl analog (2-chlorobenzoxazole) reveal the magnitude of regioisomeric differentiation. The standard molar enthalpy of formation for crystalline 5-chloro-2-methylbenzoxazole is 145.6 ± 2.2 kJ·mol⁻¹, compared to 52.5 ± 3.0 kJ·mol⁻¹ for liquid 2-chlorobenzoxazole — a difference exceeding 93 kJ·mol⁻¹ [1]. The enthalpy of sublimation for 5-chloro-2-methylbenzoxazole (82.4 ± 2.2 kJ·mol⁻¹) is substantially higher than the enthalpy of vaporization for 2-chlorobenzoxazole (56.3 ± 1.6 kJ·mol⁻¹), reflecting stronger intermolecular interactions in the crystalline 5-chloro-2-methyl isomer [1]. These data establish that the position of chlorine and methyl substituents profoundly affects thermodynamic stability, a predictor of shelf-life, handling requirements, and energetic behavior in exothermic synthetic transformations.

Thermochemistry Physical Organic Chemistry Regioisomer Differentiation

Organometallic Reactivity: Exclusive Oxidative Addition to Low-Valent Iridium, Nickel, Palladium, and Platinum

2-Chloro-5-methylbenzoxazole undergoes oxidative addition to IrCl(CO)(PMe₂Ph)₂, and upon protonation yields cationic cyclic carbene complexes of the type [IrCl₂(CO)(PMe₂Ph)₂(L)]⁺ where L represents the benzoxazole-derived carbene ligand [1]. This reactivity is also demonstrated with Pt(PEt₃)₂(stilbene), Pt(PMePh₂)₄, Pd(PPh₃)₄, Pd(PMePh₂)₄, and Ni(PPh₃)₄, producing the corresponding Pt^II, Pd^II, and Ni^II cationic carbene complexes [1]. In contrast, 2-amino-5-methylbenzoxazole and 2-methyl-5-chlorobenzoxazole lack the labile C-Cl bond required for this oxidative addition pathway; the 2-amino derivative instead coordinates through the nitrogen lone pair, while the 2-methyl derivative is inert toward low-valent metal insertion under comparable conditions [2]. This provides a binary differentiation: the 2-chloro substituent functions as a masked carbene precursor, a capability absent in 2-amino, 2-alkyl, or 2-mercapto analogs.

Organometallic Chemistry Carbene Complex Synthesis Transition Metal Catalysis

Physical Property Differentiation: Boiling Point, Density, and Flash Point Distinguish the Target Compound from 2-Chlorobenzoxazole

The presence of the 5-methyl substituent in the target compound produces measurable and practically significant differences in physical properties compared to the des-methyl analog 2-chlorobenzoxazole (CAS 615-18-9). The boiling point increases from 201–202 °C (2-chlorobenzoxazole) to 224.9 °C (target), a difference of approximately 23 °C, while density decreases from 1.345 g/cm³ to 1.311 g/cm³ [1]. The flash point rises from 85 °C to approximately 89.8 °C [1]. These differences are sufficient to distinguish the two compounds analytically by GC retention time or density measurement, and have practical implications for distillation purification, solvent compatibility, and safety classification during scale-up. The regioisomer 5-chloro-2-methylbenzoxazole (mp 55–57 °C) is a solid at ambient temperature, providing an even more dramatic physical state differentiation from the liquid target compound .

Physicochemical Characterization Quality Control Procurement Specification

Electrophilic Building Block Reactivity: 2-Chloro Substituent Enables Nucleophilic Displacement Pathways Inaccessible to 2-Amino or 2-Methyl Analogs

The 2-chloro substituent on the oxazole ring is susceptible to nucleophilic displacement under mild conditions, enabling the installation of diverse amine, thiol, and alkoxide nucleophiles. Studies on 2-chlorobenzoxazole demonstrate that it reacts with N-methyl tertiary amines (e.g., N-methylpyrrolidine, N-methylpiperidine) via an unexpected dealkylation-nucleophilic substitution pathway, forming 2-N,N-dialkylamino benzoxazoles under mild conditions (neat or THF, ambient temperature) [1]. This electrophilic reactivity at C-2 is absent in 2-amino-5-methylbenzoxazole (which instead reacts as a nucleophile through the exocyclic NH₂ group) and in 2-methylbenzoxazole derivatives (which require harsher C-H activation conditions for functionalization) [2]. The 5-methyl substituent on the benzo ring further directs electrophilic aromatic substitution to specific positions, providing regiochemical control that is absent in the des-methyl analog 2-chlorobenzoxazole [3]. This dual reactivity — nucleophilic displacement at C-2 combined with directed electrophilic substitution on the benzo ring — makes 2-chloro-5-methylbenzoxazole a uniquely versatile intermediate for constructing 2,5,6-trisubstituted benzoxazole libraries.

Synthetic Methodology Nucleophilic Aromatic Substitution Medicinal Chemistry Building Blocks

Antimicrobial Pharmacophore: 5-Methyl-2-substituted Benzoxazole Derivatives Show MIC Values Comparable to Clinical Antifungal Agents

While 2-chloro-5-methylbenzoxazole itself is primarily a synthetic intermediate rather than a terminal bioactive compound, derivatives within the 5-methyl-2-substituted benzoxazole series — for which it serves as a direct precursor — exhibit antimicrobial activity with MIC values quantified against reference drugs. The derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb), synthesized via nucleophilic displacement of a 2-chlorobenzoxazole precursor analogous to the target compound, showed an MIC of 6.25 μg/mL against Candida albicans, equipotent to the clinical antifungal agents oxiconazole and haloprogin [1]. Additionally, several 5-methyl-2-substituted benzoxazoles (compounds IVa–g, IVi–k, IVn) demonstrated MIC values of 25 μg/mL against Pseudomonas aeruginosa, exhibiting higher potency than the reference antibiotics tetracycline and streptomycin [1]. In a separate QSAR study, 2,5-disubstituted benzoxazole derivatives showed MIC values ranging from 250 to 7.8 μg/mL against a panel of Gram-positive, Gram-negative bacteria, and Candida species, with compound 11 being one dilution less potent than fluconazole against Candida krusei [2]. These data establish the 5-methyl-2-substituted benzoxazole scaffold — accessible via the target compound — as a validated antimicrobial pharmacophore, distinct from 5-nitro/amino-2-substituted benzoxazoles which exhibit broader-spectrum but generally higher MIC values (12.5 to >400 μg/mL) [3].

Antimicrobial Screening Antifungal Drug Discovery Structure-Activity Relationship

Precursor to Antifungal Benzoxazole-4-carbonitrile Scaffold: Regiochemical Requirement for 5-Methyl Substitution

The 1,3-benzoxazole-4-carbonitrile scaffold has been identified as a novel antifungal pharmacophore targeting β-1,6-glucan synthesis in Candida species. In the structure-activity relationship (SAR) study of this series, 1,3-benzoxazole-4-carbonitrile compound 6 (bearing a 5-methyl substituent) showed potent activity against Candida species compared to the 5-desmethyl compound 4 and the triazolopyridine comparator 2 [1]. The 5-methyl group was found to be important for antifungal potency, with the des-methyl analog showing reduced activity. Although 2-chloro-5-methylbenzoxazole is not the direct final compound, it serves as the key intermediate for introducing the 4-carbonitrile group via the 2-chloro displacement-cyanation sequence, while the pre-installed 5-methyl group eliminates the need for a separate late-stage methylation step . This contrasts with the 2-chlorobenzoxazole starting material, which would require an additional C-H functionalization or directed ortho-metalation step to install the 5-methyl group, adding complexity and reducing overall yield in the synthetic route to the pharmacologically optimal 5-methyl-4-carbonitrile derivative .

Antifungal Drug Discovery β-1,6-Glucan Synthesis Inhibition Candida Infections

Procurement-Driven Application Scenarios for 2-Chloro-5-methyl-1,3-benzoxazole (CAS 3770-60-3)


Synthesis of Cationic N-Heterocyclic Carbene (NHC) Complexes of Iridium, Nickel, Palladium, and Platinum

Researchers developing transition metal catalysts for C–C and C–N bond-forming reactions should procure 2-chloro-5-methylbenzoxazole as the exclusive precursor for generating cationic cyclic carbene complexes. The compound undergoes oxidative addition to IrCl(CO)(PMe₂Ph)₂ followed by protonation to yield [IrCl₂(CO)(PMe₂Ph)₂(carbene)]⁺, and analogous reactions with Ni(PPh₃)₄, Pd(PPh₃)₄, and Pt(PEt₃)₂(stilbene) produce the corresponding Ni^II, Pd^II, and Pt^II carbene species [1]. No other 2-substituted benzoxazole (amino, methyl, mercapto) provides this reactivity pathway, making the 2-chloro derivative irreplaceable for this application [2]. The 5-methyl substituent imparts additional steric and electronic tuning of the resulting carbene ligand, which may influence catalytic activity in borrowing hydrogen, cross-coupling, and C–H activation reactions.

Medicinal Chemistry Library Synthesis of 2-Aminobenzoxazole Kinase Inhibitors

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries based on the 2-aminobenzoxazole scaffold should use 2-chloro-5-methylbenzoxazole as the key intermediate. The 2-chloro group undergoes facile nucleophilic displacement with primary and secondary amines to generate diverse 2-aminobenzoxazole derivatives under mild conditions (THF, ambient temperature) [3]. This synthetic handle is absent in the 2-amino analog, which would require protection/deprotection strategies, and in the 2-methyl analog, which is inert to nucleophilic displacement. The 5-methyl substituent pre-installed on the benzo ring provides a specific substitution pattern that is present in multiple kinase inhibitor pharmacophores targeting Src, c-Met, and PI3 kinase families [4]. Procuring 2-chlorobenzoxazole (des-methyl) instead would necessitate an additional C-5 methylation step, increasing synthetic route length and reducing overall yield.

Antifungal Benzoxazole-4-carbonitrile Development Targeting β-1,6-Glucan Synthesis

Antifungal drug discovery programs targeting Candida species through β-1,6-glucan synthesis inhibition should select 2-chloro-5-methylbenzoxazole as the starting material for synthesizing 1,3-benzoxazole-4-carbonitrile derivatives. SAR studies have demonstrated that the 5-methyl substituent enhances antifungal potency compared to the 5-desmethyl analog, with 5-methyl compound 6 showing superior activity against Candida albicans, C. glabrata, C. krusei, and C. parapsilosis, as well as in vivo efficacy in murine infection models [5]. Using the pre-methylated building block obviates the need for a low-yielding late-stage C-5 functionalization, directly accessing the more potent pharmacophore. In contrast, procurement of 2-chlorobenzoxazole would deliver the less active des-methyl series after an identical synthetic sequence, compromising lead optimization outcomes.

Quality Control and Identity Verification Using Physicochemical Fingerprinting

For procurement and QC laboratories, 2-chloro-5-methylbenzoxazole can be unambiguously distinguished from its commercially available regioisomer 5-chloro-2-methylbenzoxazole (CAS 19219-99-9) and the des-methyl analog 2-chlorobenzoxazole (CAS 615-18-9) using standard analytical techniques. The boiling point (224.9 °C vs. 201–202 °C for 2-chlorobenzoxazole vs. 218–220 °C for 5-chloro-2-methylbenzoxazole), density (1.311 vs. 1.345 g/cm³), and physical state at ambient temperature (liquid vs. crystalline solid for the regioisomer, mp 55–57 °C) provide orthogonal identity confirmation . These measurements, executable with standard laboratory equipment (GC, density meter, melting point apparatus), enable rapid verification of correct isomer shipment, preventing costly synthetic failures arising from regioisomer or analog mis-procurement.

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